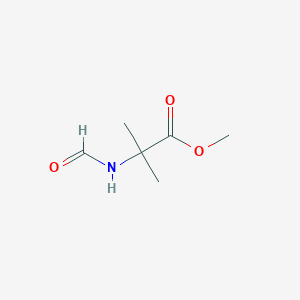

Methyl 2-formamido-2-methylpropanoate

Beschreibung

Methyl 2-formamido-2-methylpropanoate is a branched ester derivative featuring a formamido (-NHCHO) substituent at the α-carbon of a methylpropanoate backbone. The compound’s unique combination of a methyl ester and formamido group suggests roles in pharmaceutical intermediates or specialty organic synthesis, where steric hindrance and functional group compatibility are critical .

Eigenschaften

IUPAC Name |

methyl 2-formamido-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-6(2,7-4-8)5(9)10-3/h4H,1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSSKAONTKBOQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural Analog Overview

Key structural analogs include:

- 2-(2-Methoxyphenyl)-2-methylpropanoic acid (): A carboxylic acid with a methoxyphenyl substituent.

- Ethyl 2-methyl-2-(methylamino)propanoate (): An ethyl ester with a methylamino group.

- Methyl salicylate (): A simple aromatic ester with a phenolic hydroxyl group.

- Terpene-derived methyl esters (): Complex bicyclic esters (e.g., sandaracopimaric acid methyl ester).

Functional Group Influence

Ester vs. Carboxylic Acid

- Methyl 2-formamido-2-methylpropanoate (ester): Likely exhibits higher volatility and lower acidity compared to carboxylic acid analogs like 2-(2-Methoxyphenyl)-2-methylpropanoic acid. Esters are generally more lipophilic, enhancing membrane permeability in biological systems .

- 2-(2-Methoxyphenyl)-2-methylpropanoic acid (carboxylic acid): Higher water solubility due to ionizable -COOH group but may require derivatization (e.g., esterification) for applications requiring neutral species .

Formamido vs. Amino/Methoxy Groups

- This contrasts with: Methylamino group (-NHCH₃, in Ethyl 2-methyl-2-(methylamino)propanoate): Less polar, reducing solubility but increasing stability toward hydrolysis . Methoxy group (-OCH₃, in 2-(2-Methoxyphenyl)-2-methylpropanoic acid): Electron-donating, enhancing aromatic ring stability but lacking hydrogen-bonding donors .

Physical and Chemical Properties (Inferred)

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Boiling Point (Estimated) | Stability Notes |

|---|---|---|---|---|---|

| Methyl 2-formamido-2-methylpropanoate | C₆H₁₁NO₃ | 161.16 g/mol | Ester, Formamido | ~200–220°C | Hydrolysis-prone in acidic/basic conditions |

| 2-(2-Methoxyphenyl)-2-methylpropanoic acid | C₁₁H₁₄O₃ | 194.23 g/mol | Carboxylic acid, Methoxy | >250°C | Stable but hygroscopic |

| Ethyl 2-methyl-2-(methylamino)propanoate | C₇H₁₅NO₂ | 145.20 g/mol | Ester, Methylamino | ~180–200°C | Moderate hydrolysis resistance |

| Methyl salicylate | C₈H₈O₃ | 152.15 g/mol | Ester, Phenolic hydroxyl | 222°C | Stable under ambient conditions |

Note: Data inferred from analogs in –6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.